molecular formula C13H12INO2S B14901876 N-(3-iodophenyl)-3-methylbenzenesulfonamide

N-(3-iodophenyl)-3-methylbenzenesulfonamide

Cat. No.: B14901876
M. Wt: 373.21 g/mol
InChI Key: OZZFOLCFPPAVDV-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3-methylbenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method is the iodination of 3-aminophenyl compounds using iodine and an oxidizing agent, followed by the reaction with 3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The subsequent sulfonamide formation can be carried out in batch reactors with precise control over reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Biaryl compounds when undergoing Suzuki-Miyaura coupling.

    Oxidation Products: Iodine-containing oxidized derivatives.

    Reduction Products: Reduced forms of the sulfonamide or phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

  • N-(3-iodophenyl)-3-nitrobenzenesulfonamide
  • N-(3-iodophenyl)-4-methylbenzenesulfonamide
  • N-(3-iodophenyl)-2-methylbenzenesulfonamide

Comparison: N-(3-iodophenyl)-3-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzenesulfonamide moiety, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and material science .

Properties

Molecular Formula

C13H12INO2S

Molecular Weight

373.21 g/mol

IUPAC Name

N-(3-iodophenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C13H12INO2S/c1-10-4-2-7-13(8-10)18(16,17)15-12-6-3-5-11(14)9-12/h2-9,15H,1H3

InChI Key

OZZFOLCFPPAVDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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